potassium;2-oxopropanoate

Description

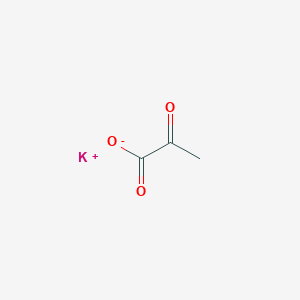

Potassium 2-oxopropanoate, commonly known as potassium pyruvate, is the potassium salt of pyruvic acid (2-oxopropanoic acid). Its molecular formula is C₃H₃KO₃, with a molecular weight of approximately 128.15 g/mol (inferred from sodium pyruvate’s molecular weight of 110.04 g/mol and cation substitution) . Pyruvate is a central metabolite in glycolysis, linking carbohydrate metabolism to the tricarboxylic acid (TCA) cycle. Potassium pyruvate is synthesized via neutralization of pyruvic acid with potassium hydroxide, a method analogous to sodium pyruvate production .

Potassium pyruvate’s applications span biochemistry and medicine, often leveraged for its role as an antioxidant and metabolic intermediate. It is used in cell culture media as an alternative carbon source and in therapeutic contexts where potassium ions are physiologically preferable to sodium .

Properties

IUPAC Name |

potassium;2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVUQLWTIZFTMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses by the mold Aspergillus niger. The fermentation process involves the following steps:

Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.

Fermentation: The medium is maintained at a pH of around 2-3 and a temperature of 30°C. The mold converts the carbohydrate into citric acid over a period of several days.

Recovery: The citric acid is recovered from the fermentation broth by filtration to remove the mold biomass, followed by precipitation with calcium hydroxide to form calcium citrate. The calcium citrate is then treated with sulfuric acid to release citric acid.

Industrial Production Methods

In industrial settings, citric acid is produced using submerged fermentation techniques. Large bioreactors are used to maintain optimal conditions for the growth of Aspergillus niger and the production of citric acid. The process is highly efficient and can yield large quantities of citric acid.

Chemical Reactions Analysis

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

Reduction: Citric acid can be reduced to form isocitric acid.

Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically involve alcohols and an acid catalyst such as sulfuric acid.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Isocitric acid.

Substitution: Various esters of citric acid.

Scientific Research Applications

Citric acid has numerous applications in scientific research, including:

Chemistry: Used as a buffer and chelating agent in various chemical reactions.

Biology: Used in cell culture media to maintain pH and provide a source of energy.

Medicine: Used as an anticoagulant in blood collection tubes and as a component of certain medications.

Industry: Used in cleaning products, cosmetics, and as a descaling agent.

Mechanism of Action

Citric acid exerts its effects primarily through its ability to chelate metal ions. This property allows it to bind to and sequester metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, citric acid plays a key role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration and energy production.

Comparison with Similar Compounds

Comparison with Other Pyruvate Salts

Pyruvate salts differ primarily in their cationic components, influencing solubility, bioavailability, and applications. Key examples include:

Key Differences :

- Solubility : Sodium and potassium salts are highly water-soluble due to their ionic nature, whereas calcium and magnesium pyruvates exhibit lower solubility, limiting their use in aqueous systems .

- Biological Impact : Sodium pyruvate is widely used in cell culture to mitigate oxidative stress, while potassium pyruvate may be preferred in potassium-deficient media. Calcium and magnesium salts are explored for their roles in bone health and enzymatic cofactor delivery, respectively .

Comparison with Pyruvate Esters

Pyruvate esters, formed by replacing the acidic proton with alkyl groups, serve as synthetic intermediates or pro-drugs. Their lipophilicity enhances cell permeability, making them valuable in organic synthesis and drug delivery.

Key Differences :

- Synthetic Utility: Ethyl pyruvate is a staple in synthesizing nitrogen-containing heterocycles (e.g., pyrrolo-pyridines) via Claisen-like condensations . Methyl pyruvate acts as a pro-drug in POMHEX therapy, releasing pyruvate intracellularly to counteract enolase inhibitor toxicity .

- Physical Properties: Larger esters (e.g., isopropyl) exhibit higher hydrophobicity, favoring use in non-polar reaction environments .

Functional and Structural Comparison

- Acid/Base Stability : Pyruvate salts are stable in neutral to alkaline conditions, whereas esters hydrolyze under acidic or basic conditions to regenerate pyruvic acid .

- Biological Roles : Salts directly participate in metabolic pathways (e.g., sodium pyruvate in glycolysis), while esters require enzymatic cleavage to release bioactive pyruvate .

Q & A

Q. What are the optimal synthetic routes for potassium 2-oxopropanoate derivatives, and how do reaction conditions influence yield?

Potassium 2-oxopropanoate derivatives are typically synthesized via esterification or salt formation. For example:

- Potassium ethyl 3-cyano-2-oxopropanoate is formed by reacting ethyl cyanoacetate with potassium hydroxide, where KOH facilitates salt formation .

- Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is synthesized by esterifying the corresponding acid with ethanol, using catalysts like sulfuric acid under reflux .

- Potassium 3-ethoxy-3-oxopropanoate (ethyl potassium malonate) is prepared via base-mediated deprotonation of malonic acid derivatives . Methodological Tip: Optimize reaction time, temperature, and catalyst concentration. For example, continuous flow processes can enhance industrial scalability .

Q. Which spectroscopic and analytical techniques are critical for characterizing potassium 2-oxopropanoate derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure and substituent positions (e.g., fluoro or nitro groups in aromatic derivatives) .

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and ester (C-O) functional groups .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns . Data Variability Note: Physical properties like melting points are often determined empirically and may lack standardization .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, bromo) influence the reactivity of 2-oxopropanoate derivatives in nucleophilic reactions?

Substituents like nitro (-NO₂) or bromo (-Br) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For instance:

- Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate undergoes nucleophilic substitution at the brominated aromatic ring, driven by the electron-withdrawing effect of bromine .

- Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate participates in Michael additions due to the nitro group’s electron-deficient aromatic system . Methodological Insight: Use computational chemistry (e.g., DFT) to model electronic effects and predict reaction sites .

Q. What strategies resolve contradictions in experimental data, such as variable bioactivity or inconsistent synthetic yields?

Contradictions may arise from:

- Methodological Bias: Poor allocation concealment or lack of blinding in biological assays can exaggerate treatment effects .

- Reagent Purity: Trace impurities in starting materials (e.g., ethyl cyanoacetate) may alter reaction pathways . Resolution Approach:

- Conduct systematic reviews using PRISMA guidelines to assess study quality .

- Validate results through independent replication under controlled conditions (e.g., standardized solvent systems) .

Q. How can potassium 2-oxopropanoate derivatives serve as intermediates in drug discovery?

These compounds are pivotal in synthesizing pharmacophores:

- Antimicrobial Agents: Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is a precursor for fluoroquinolone analogs .

- Enzyme Inhibitors: Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate modulates metabolic enzymes via its dichlorophenyl group . Mechanistic Insight: The keto group in 2-oxopropanoate derivatives acts as a hydrogen-bond acceptor, enhancing binding to biological targets .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Melting Point Range | 120–125°C (Ethyl 3-fluoro-2-nitro derivative) | |

| Key IR Absorption (C=O) | 1720–1740 cm⁻¹ | |

| Bioactivity (IC₅₀) | 15 µM (Enzyme inhibition for dichloro derivative) |

Key Considerations for Experimental Design

- Scope Management: Narrow questions to specific functional groups (e.g., "How does fluorination affect reactivity?") to avoid overbroad or underpowered studies .

- Literature Review: Use scoping studies to map existing knowledge gaps, especially for under-researched derivatives like potassium 3-(tert-butoxy)-3-oxopropanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.